

An In-Depth Technical Guide to the Natural Sources of Derrisisoflavone H

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Derrisisoflavone H*

Cat. No.: *B15591509*

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Introduction

Derrisisoflavone H is a prenylated isoflavone, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of **Derrisisoflavone H**, detailing its isolation, quantification, and putative biosynthetic origins. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The genus *Derris*, belonging to the Leguminosae family, is a rich source of flavonoids, particularly prenylated isoflavonoids, which have demonstrated insecticidal, antimicrobial, cytotoxic, and antioxidant activities[1].

Natural Occurrence of Derrisisoflavone H

Derrisisoflavone H has been identified and isolated from the plant species *Derris robusta*. Specifically, it is found in the twigs and leaves of this plant[2]. *Derris robusta* is a tree species found in India and is known to produce a variety of other isoflavonoids[3][4][5][6][7]. While **Derrisisoflavone H** has been successfully isolated from a combined batch of twigs and leaves, a comparative quantitative analysis of its concentration in individual plant parts has not been reported in the available literature.

Quantitative Data

The isolation of **Derrisisoflavone H** from *Derris robusta* has been documented, providing a yield from a bulk extraction. The following table summarizes the available quantitative data.

| Plant Species | Plant Part(s) | Extraction Method | Isolated Yield of Derrisisoflavone H | Reference |
|----------------|------------------|---|---|-----------|
| Derris robusta | Twigs and Leaves | Ethanol Extraction followed by Chromatographic Purification | 7 mg from 12.0 kg of dried plant material | [2] |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of **Derrisisoflavone H** from *Derris robusta*, as compiled from the cited literature[2].

Plant Material Collection and Preparation

- Collection: The twigs and leaves of *Derris robusta* were collected.
- Drying: The plant material was air-dried.
- Grinding: The dried material was powdered to increase the surface area for extraction.

Extraction

- Solvent System: A mixture of 95% ethanol and 5% water (v/v) was used as the extraction solvent.
- Procedure: 12.0 kg of the powdered plant material was extracted with 20 L of the solvent system three times, with each extraction lasting for four days at room temperature.
- Concentration: The combined filtrates were concentrated under reduced pressure to yield a crude extract (approximately 870 g).

Isolation and Purification

The crude extract was subjected to a series of chromatographic steps to isolate **Derrisoflavone H**.

- Initial Fractionation (Silica Gel Column Chromatography):
 - Stationary Phase: Silica gel.
 - Mobile Phase: A gradient of petroleum ether and acetone (from 10:1 to 0:1, v/v), followed by methanol.
 - Result: Nine primary fractions (A-I) were obtained.
- Purification of Fraction E (Silica Gel Column Chromatography):
 - Stationary Phase: Silica gel.
 - Mobile Phase: A gradient of chloroform and methanol (from 100:1 to 5:1, v/v).
- Further Purification (Reversed-Phase C18 Column Chromatography):
 - Stationary Phase: RP-C18 silica gel.
 - Mobile Phase: 30% methanol in water (v/v).
- Final Purification (Sephadex LH-20 Column Chromatography):
 - Stationary Phase: Sephadex LH-20.
 - Mobile Phase: Methanol.
 - Result: Pure **Derrisoflavone H** (7 mg) was obtained.

Analytical Characterization

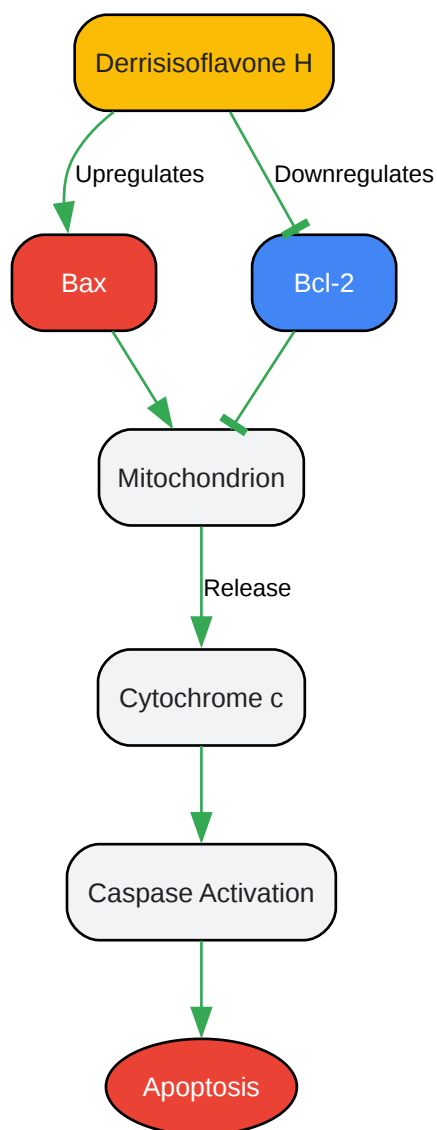
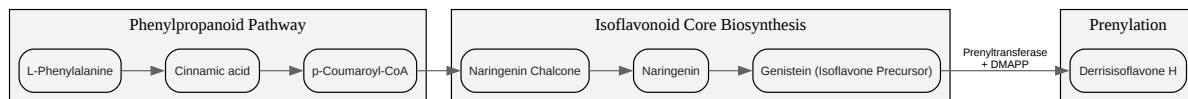
The structure of the isolated **Derrisoflavone H** was elucidated using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[2].

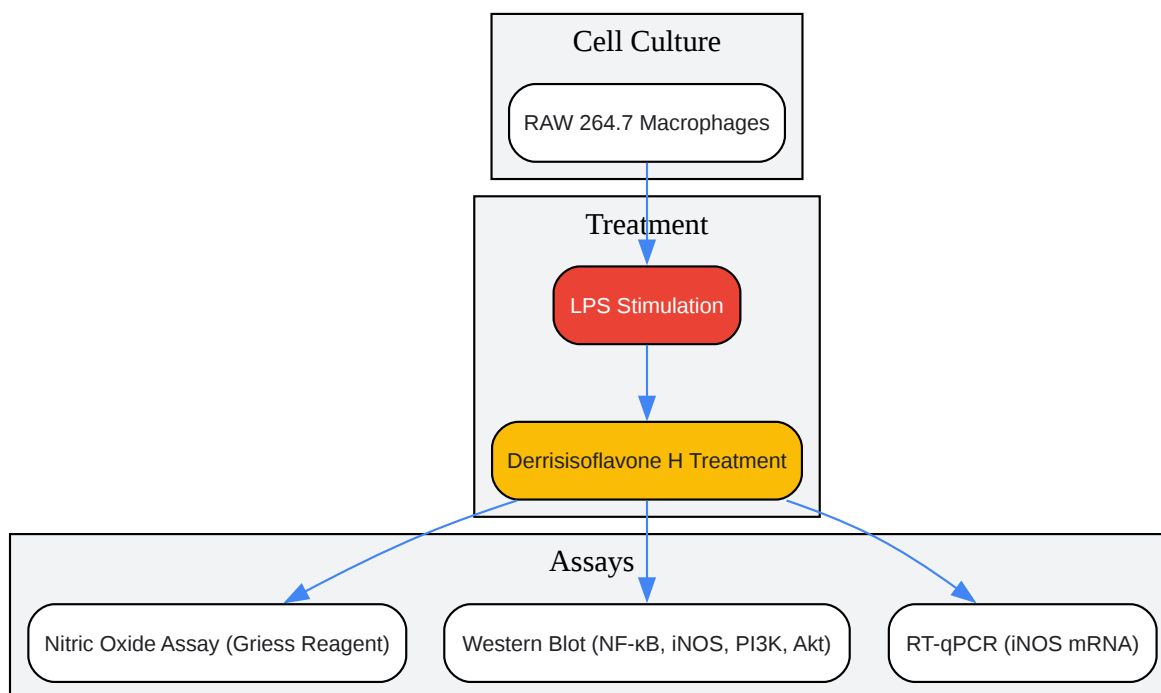
Biosynthesis of Derrisisoflavone H

The biosynthesis of **Derrisisoflavone H**, a prenylated isoflavone, follows the general phenylpropanoid pathway leading to the isoflavonoid core, followed by a crucial prenylation step. While the specific enzymes in *Derris robusta* have not been characterized, the general pathway is well-established in legumes[6].

The initial steps involve the synthesis of the isoflavone backbone from L-phenylalanine. A key enzyme in this process is isoflavone synthase, which is predominantly found in legumes[8]. The subsequent and defining step in the formation of **Derrisisoflavone H** is the attachment of a prenyl group to the isoflavone core. This reaction is catalyzed by a class of enzymes known as prenyltransferases[9]. In various legume species, flavonoid-specific prenyltransferases have been identified and characterized[4]. These enzymes typically utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

Below is a diagram illustrating the putative biosynthetic pathway leading to **Derrisisoflavone H**.





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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Natural Sources of Derrisisoflavone H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591509#natural-sources-of-derrisisoflavone-h]

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